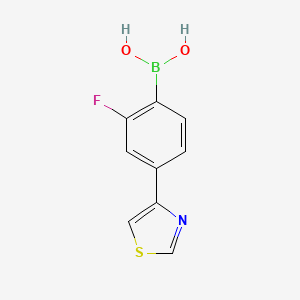
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative that contains a fluorine atom and a thiazole ring attached to a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-Fluoro-4-iodophenyl), thiazole derivative, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Phenol Derivatives: From oxidation reactions.
Boronate Esters: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
科学研究应用
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active molecules, including potential drug candidates for antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of advanced materials, such as polymers and sensors, due to its ability to form reversible covalent bonds with diols.
Chemical Biology: Utilized in the study of enzyme inhibitors and as a tool for probing biological systems.
Industrial Applications: Applied in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
相似化合物的比较
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the thiazole ring.
4-Fluorophenylboronic acid: Similar structure but with the fluorine atom in a different position.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester: Contains a methoxycarbonyl group instead of the thiazole ring.
Uniqueness
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct chemical and biological properties. The thiazole ring enhances its biological activity, making it a valuable compound in medicinal chemistry and other applications .
属性
分子式 |
C9H7BFNO2S |
|---|---|
分子量 |
223.04 g/mol |
IUPAC 名称 |
[2-fluoro-4-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-8-3-6(9-4-15-5-12-9)1-2-7(8)10(13)14/h1-5,13-14H |
InChI 键 |
VPCIAKUPXNIYCX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C2=CSC=N2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















